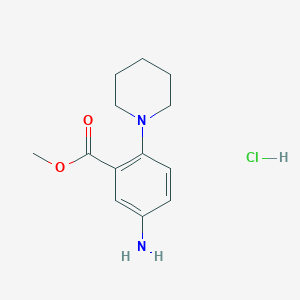

Methyl 5-amino-2-(piperidin-1-yl)benzoate hydrochloride

Description

Methyl 5-amino-2-(piperidin-1-yl)benzoate hydrochloride is a benzoate ester derivative featuring a piperidine ring and an amino group at the 5-position of the benzene ring. The compound was listed in CymitQuimica’s catalog but is currently discontinued, indicating possible challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name |

methyl 5-amino-2-piperidin-1-ylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-13(16)11-9-10(14)5-6-12(11)15-7-3-2-4-8-15;/h5-6,9H,2-4,7-8,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJUTDUZWCEUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)N2CCCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate hydrochloride typically involves the reaction of 5-amino-2-(piperidin-1-yl)benzoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and controlled temperature conditions are common practices to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(piperidin-1-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemical Synthesis

Methyl 5-amino-2-(piperidin-1-yl)benzoate hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. The compound is synthesized through the reaction of 5-amino-2-(piperidin-1-yl)benzoic acid with methanol in the presence of hydrochloric acid, typically under reflux conditions to ensure complete esterification. The synthetic route is crucial for producing derivatives that may exhibit enhanced biological activities.

Opioid Receptor Studies

Recent studies have highlighted the compound's role in designing novel opioid ligands. These ligands are based on the 4-anilidopiperidine scaffold and demonstrate good binding affinity and selectivity towards the μ-opioid receptor. For instance, ligands derived from this compound have shown binding affinities ranging from 4 nM to 580 nM towards μ-opioid receptors, indicating their potential as analgesics .

Antimicrobial and Anticancer Properties

Research indicates that this compound may possess antimicrobial and anticancer properties. Studies have demonstrated its efficacy against various bacterial strains and cancer cell lines, suggesting its utility in developing new therapeutic agents .

Pain Management

Given its selective binding to μ-opioid receptors, this compound is being investigated for its potential in pain management therapies. Its structural modifications could lead to compounds with improved efficacy and reduced side effects compared to existing opioids .

Cardiovascular Applications

Recent patents have suggested that derivatives of this compound may be effective in treating thrombosis and embolism-related diseases by inhibiting specific coagulation factors . This opens avenues for developing cardiovascular medications that leverage its chemical properties.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(piperidin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Key Research Findings

Roxatidine Acetate Hydrochloride

- Application : Clinically used for gastric ulcers, highlighting how piperidine derivatives can target peripheral receptors rather than CNS pathways.

Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate

- Role as Impurity: This analog’s ethoxy-piperidine linkage differentiates it from the target compound’s direct piperidinyl substitution. Its presence as an API impurity underscores the sensitivity of pharmacological activity to minor structural changes .

3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride

Pharmacological and Physicochemical Differences

- Amino vs. Chloro/Methoxy Groups: The target compound’s 5-amino group may improve water solubility and hydrogen bonding compared to the chloro-methoxy substituents in the propyl ester analog, which could favor membrane permeability .

- Ester Chain Length : Methyl esters (target compound) typically undergo faster hydrolysis than propyl esters, affecting bioavailability and half-life .

- Piperidine Positioning : Direct attachment of piperidine (target compound) versus ethoxy-linked (Tizanidine impurity) alters steric and electronic interactions with biological targets .

Biological Activity

Methyl 5-amino-2-(piperidin-1-yl)benzoate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate moiety, an amino group, and a piperidine ring. These structural features contribute to its unique chemical properties and biological activities.

| Feature | Description |

|---|---|

| Molecular Formula | CHClNO\ |

| Molecular Weight | 240.72 g/mol |

| CAS Number | 1116689-33-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Preliminary studies suggest that it may act on neurotransmitter systems, potentially influencing mood and cognition.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its ability to interfere with cancer cell proliferation makes it a potential candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Case Studies

Several case studies highlight the potential applications of this compound:

- Antibacterial Efficacy : A study evaluated the compound's antibacterial activity against clinical isolates of S. aureus and E. coli, demonstrating significant growth inhibition at low concentrations .

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased rates of apoptosis compared to control groups.

- Inflammation Models : In animal models of inflammation, administration of this compound led to decreased levels of inflammatory markers, suggesting its potential as an anti-inflammatory therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.